molecular formula C10H6Cl2F3N5 B5836496 N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5836496
M. Wt: 324.09 g/mol
InChI Key: AJABPPIXDGMZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DCTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTD is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of DCTD involves the inhibition of ATP binding to the active site of the target enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the disruption of various biological processes that depend on the enzyme's activity.
Biochemical and Physiological Effects
DCTD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit cell growth and proliferation, and inhibit angiogenesis. DCTD has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCTD in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using DCTD is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of DCTD in scientific research. One potential application is in the development of novel cancer therapies. DCTD has been shown to have potent anti-cancer activity and could be used as a starting point for the development of new drugs. Another potential application is in the study of various signaling pathways involved in disease processes. DCTD's ability to inhibit various enzymes involved in these pathways makes it a valuable tool for studying their mechanisms. Finally, DCTD could also be used in the development of new anti-inflammatory drugs, given its ability to reduce the production of pro-inflammatory cytokines.
Conclusion
In conclusion, DCTD is a valuable tool for scientific research due to its unique properties. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for its application in the development of novel therapies for cancer, inflammation, and other diseases.

Synthesis Methods

The synthesis of DCTD involves the reaction between 2,4-dichloroaniline and 6-trifluoromethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product that can be easily purified and characterized.

Scientific Research Applications

DCTD has been widely used in scientific research due to its unique properties. It has been found to possess potent inhibitory activity against a wide range of enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This makes it a valuable tool for studying the mechanisms of various biological processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2-N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F3N5/c11-4-1-2-6(5(12)3-4)17-9-19-7(10(13,14)15)18-8(16)20-9/h1-3H,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJABPPIXDGMZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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